molecular formula C14H11Cl2FN2O B14343719 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- CAS No. 106123-53-9

1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-

Cat. No.: B14343719
CAS No.: 106123-53-9
M. Wt: 313.2 g/mol
InChI Key: NVKXRUWRVFWECO-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of chloro, fluoro, and propynyloxy substituents on the phenyl ring, as well as methyl groups on the pyrazole ring

Preparation Methods

The synthesis of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The chloro, fluoro, and propynyloxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while fluorination can be achieved using elemental fluorine or a fluorinating agent like N-fluorobenzenesulfonimide.

    Methylation: The methyl groups on the pyrazole ring can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes

Comparison with Similar Compounds

1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can be compared with other similar compounds, such as:

    1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl-: This compound has ethyl groups instead of methyl groups on the pyrazole ring, which may affect its chemical properties and applications.

    1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diphenyl-: This compound has phenyl groups instead of methyl groups on the pyrazole ring, leading to different steric and electronic effects.

Properties

CAS No.

106123-53-9

Molecular Formula

C14H11Cl2FN2O

Molecular Weight

313.2 g/mol

IUPAC Name

4-chloro-1-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C14H11Cl2FN2O/c1-4-5-20-13-7-12(11(17)6-10(13)15)19-9(3)14(16)8(2)18-19/h1,6-7H,5H2,2-3H3

InChI Key

NVKXRUWRVFWECO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2F)Cl)OCC#C)C)Cl

Origin of Product

United States

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